molecular formula C15H22N2O B14745909 Isoindoline, 2-(3-morpholinopropyl)- CAS No. 3189-38-6

Isoindoline, 2-(3-morpholinopropyl)-

Cat. No.: B14745909
CAS No.: 3189-38-6
M. Wt: 246.35 g/mol
InChI Key: USNNBKXIDYBFJT-UHFFFAOYSA-N
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Description

Isoindoline, 2-(3-morpholinopropyl)- is a heterocyclic organic compound that features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is a derivative of isoindoline, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoindoline, 2-(3-morpholinopropyl)- typically involves the reaction of isoindoline with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Isoindoline, 2-(3-morpholinopropyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoindoline, 2-(3-morpholinopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Isoindoline, 2-(3-morpholinopropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives .

Mechanism of Action

The mechanism of action of Isoindoline, 2-(3-morpholinopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to allosteric sites, leading to changes in receptor conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: A closely related compound with similar biological activities.

    Indole: Another heterocyclic compound with a benzene ring fused to a five-membered nitrogen-containing ring.

    Indoline: Similar to isoindoline but with the nitrogen atom in a different position.

Uniqueness

Isoindoline, 2-(3-morpholinopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinopropyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

3189-38-6

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-[3-(1,3-dihydroisoindol-2-yl)propyl]morpholine

InChI

InChI=1S/C15H22N2O/c1-2-5-15-13-17(12-14(15)4-1)7-3-6-16-8-10-18-11-9-16/h1-2,4-5H,3,6-13H2

InChI Key

USNNBKXIDYBFJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CC3=CC=CC=C3C2

Origin of Product

United States

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